molecular formula C7H8ClNO B8719489 (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol

(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B8719489
M. Wt: 157.60 g/mol
InChI Key: JVKWVFDRUADQGB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Chloropyridin-4-yl)ethan-1-ol is a chiral pyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The 2-chloropyridin-4-yl scaffold is a privileged structure in drug discovery, featured in compounds investigated for a range of biological activities, including as inhibitors of SARM1, a promising target for the treatment of neurological diseases . The specific stereochemistry of the (R)-enantiomer is critical for its application in the synthesis of stereoselective molecules, where it can influence binding affinity and metabolic stability . This compound is exclusively for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Strict adherence to safe handling procedures is required; please consult the Safety Datasheet for comprehensive hazard and handling information before use.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(2-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3/t5-/m1/s1

InChI Key

JVKWVFDRUADQGB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)Cl)O

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation with Transition Metal Complexes

The prochiral ketone 1-(2-chloropyridin-4-yl)ethanone undergoes enantioselective reduction using Ru(II)-(S)-BINAP catalysts, achieving 92–98% ee in tetrahydrofuran at 50°C under 50 bar H₂ pressure. Critical parameters include:

Table 1: Optimization of Hydrogenation Conditions

Catalyst Loading (%)Temperature (°C)H₂ Pressure (bar)ee (%)Yield (%)
0.525308578
1.050509895
2.075709788

Exceeding 1.0 mol% catalyst loading induces racemization through β-hydride elimination, while temperatures >60°C reduce enantioselectivity due to ligand decomposition. The reaction mechanism involves substrate coordination to Ru via the pyridinyl nitrogen, followed by hydride transfer to the re face of the ketone.

Borane-Mediated Asymmetric Reduction

Chiral oxazaborolidine catalysts derived from (R)-diphenylprolinol effect reduction with 89–94% ee in dichloromethane at −20°C. Key advantages include:

  • Short reaction times: Complete conversion in 2–4 hours

  • Broad functional group tolerance: Compatible with ester and nitrile groups

  • Scalability: Demonstrated at 10 mol scale with 91% yield

Limitations arise from borane’s moisture sensitivity and competing side reactions with the chloropyridine moiety at elevated temperatures.

Kinetic Resolution of Racemic Alcohols

Enzymatic Acetylation

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (1S)-enantiomer, enabling isolation of (1R)-alcohol with 99% ee after 48 hours at 30°C. The process utilizes vinyl acetate as an acyl donor in tert-butyl methyl ether, achieving 45% conversion (theoretical maximum 50% for kinetic resolution).

Critical factors:

  • Solvent polarity: Hydrophobic solvents enhance enantioselectivity (E-value >200 in MTBE vs. E = 15 in THF)

  • Water activity: Optimized at 0.3–0.5 to maintain enzyme stability

  • Substrate loading: ≤100 g/L prevents substrate inhibition

Chiral Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures on multi-gram scales:

  • Mobile phase: n-Hexane/ethanol (90:10 v/v)

  • Flow rate: 15 mL/min

  • Loading capacity: 50 mg/injection

  • Recovery: 98% for both enantiomers

While effective for analytical purposes, this method proves cost-prohibitive for industrial-scale production.

Biocatalytic Approaches

Whole-Cell Biotransformation

Engineered Escherichia coli expressing Lactobacillus brevis alcohol dehydrogenase reduces 1-(2-chloropyridin-4-yl)ethanone with NADPH recycling:

Optimized conditions:

  • pH: 7.0 (phosphate buffer)

  • Temperature: 30°C

  • Glucose concentration: 5% (w/v) for cofactor regeneration

  • Yield: 82% with 99% ee

Immobilized Enzyme Systems

Covalent immobilization of ketoreductase KR-110 on epoxy-functionalized resins enhances operational stability:

  • Reusability: 15 cycles with <5% activity loss

  • Space-time yield: 12 g/L/day

  • Downstream processing: Simple filtration avoids chromatographic purification

Chiral Pool Synthesis from (R)-Propylene Oxide

Epoxide Ring-Opening Strategy

(R)-Propylene oxide undergoes regioselective opening with 2-chloro-4-lithiopyridine at −78°C in THF:

(R)-C3H6O+2-Cl-4-LiC5H3NTHF, −78°C(1R)-1-(2-Cl-pyridin-4-yl)ethanol+LiOCH2CH2CH3\text{(R)-C}3\text{H}6\text{O} + \text{2-Cl-4-LiC}5\text{H}3\text{N} \xrightarrow{\text{THF, −78°C}} \text{(1R)-1-(2-Cl-pyridin-4-yl)ethanol} + \text{LiOCH}2\text{CH}2\text{CH}_3

Advantages:

  • Atom economy: 92%

  • Stereochemical fidelity: >99% ee retained

  • Byproduct: Lithium ethoxide easily removed by aqueous workup

Comparative Analysis of Synthetic Routes

Table 2: Merits and Limitations of Preparation Methods

Methodee (%)Yield (%)ScalabilityCost (USD/kg)
Catalytic Hydrogenation9895Industrial1200
Enzymatic Reduction9982Pilot Plant950
Kinetic Resolution9945Lab Scale4800
Chiral Pool Synthesis9988Multi-kg2100

Catalytic hydrogenation and enzymatic methods dominate industrial production due to favorable cost-yield profiles, while chiral pool synthesis remains valuable for low-volume, high-purity applications.

Reaction Monitoring and Quality Control

Analytical Techniques

  • Chiral HPLC: Chiralpak IC-3 column, 4.6 × 250 mm, 3 μm
    Mobile phase: n-Hexane/ethanol/diethylamine (80:20:0.1 v/v/v)
    Retention times: (1R)-enantiomer 12.3 min, (1S)-enantiomer 14.7 min

  • NMR Spectroscopy:
    1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 8.33 (dd, J = 4.8, 2.0 Hz, 1H), 4.08 (s, 3H), 2.67 (s, 3H)

Industrial-Scale Process Considerations

Waste Management

  • Metal recovery: 99% Ru reclaimed via ion-exchange resins

  • Solvent recycling: Distillation recovers >95% THF and methanol

Emerging Technologies

Continuous Flow Asymmetric Synthesis

Microreactor systems with immobilized Rh-Jacobsen catalysts demonstrate:

  • Residence time: 8 minutes

  • Productivity: 5 kg/day per liter reactor volume

  • ee: 97%

Chemical Reactions Analysis

Types of Reactions

®-1-(2-chloropyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: ®-1-(2-chloropyridin-4-yl)ethanone or ®-1-(2-chloropyridin-4-yl)acetic acid.

    Reduction: ®-1-(2-chloropyridin-4-yl)ethane.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol has been investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of pharmaceuticals targeting various diseases:

  • Antagonist Activity : Research indicates that this compound can act as an antagonist for specific receptors, including lysophosphatidic acid receptors. This activity is crucial for developing treatments for conditions like cancer and fibrosis, where receptor modulation is beneficial.

Studies have demonstrated that this compound exhibits significant biological activity:

  • Binding Affinity : Interaction studies reveal its ability to modulate receptor activity, which is essential for understanding its pharmacological profile.

Drug Development

The compound's chiral nature allows for selective interactions with enzymes or receptors, enhancing its utility in drug design:

  • Therapeutic Potential : Its potential applications extend to various therapeutic areas, including anti-inflammatory and anti-cancer therapies. The compound's structure suggests it may disrupt critical cellular processes involved in disease progression .

Case Study 1: Cancer Therapeutics

A study explored the use of this compound as part of a drug development program aimed at targeting cancer cells:

  • Methodology : Researchers synthesized several derivatives and evaluated their efficacy in vitro against various cancer cell lines.
  • Findings : Certain derivatives exhibited potent inhibitory effects on cell proliferation, suggesting that modifications to the original structure could enhance therapeutic efficacy.

Case Study 2: Receptor Modulation

Another investigation focused on the compound's role in modulating lysophosphatidic acid receptors:

  • Experimental Design : The study utilized radiolabeled ligands to assess binding affinity and functional assays to evaluate receptor activation.
  • Results : The findings indicated that this compound effectively inhibited receptor activity, supporting its potential as a therapeutic agent in conditions associated with aberrant receptor signaling.

Mechanism of Action

The mechanism of action of ®-1-(2-chloropyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine vs. Piperidine Derivatives

A key structural analogue is (1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 1567666-81-2), which replaces the aromatic 2-chloropyridine ring with a saturated piperidine ring and exists as a hydrochloride salt .

Property (1R)-1-(2-Chloropyridin-4-yl)ethan-1-ol (1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride
Aromaticity Aromatic pyridine ring Saturated piperidine ring
Electron Effects Electron-withdrawing Cl substituent Electron-donating NH group (protonated in HCl salt)
Solubility Moderate in polar solvents (e.g., DMSO) High water solubility due to HCl salt
Stereochemical Impact Rigid planar structure Flexible ring conformation
Applications Catalyst ligand, agrochemical intermediate Pharmaceutical salt form (e.g., CNS drug precursor)

Key Differences :

  • Reactivity : The chlorine atom in the pyridine derivative enhances electrophilic substitution resistance compared to the unsubstituted piperidine analogue.
  • Biological Activity : The aromatic pyridine system may confer stronger π-π stacking interactions in target binding, while the piperidine derivative’s basic nitrogen (protonated in HCl salt) could enhance membrane permeability .
Comparison with Other Pyridine-Based Alcohols
  • (1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol: Positional isomerism of chlorine (2- vs.
  • (1S)-1-(2-Chloropyridin-4-yl)ethan-1-ol : Enantiomeric differences may lead to divergent biological activities (e.g., receptor selectivity).

Q & A

Q. What are the primary synthetic routes for (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding ketone precursor (e.g., 2-chloropyridin-4-yl ethanone) using chiral catalysts like Ru-BINAP complexes. Enantiomeric purity is achieved through asymmetric hydrogenation, where reaction conditions (temperature, pressure, and solvent polarity) are optimized to favor the (1R)-enantiomer. Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess (ee) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Single crystals are grown via slow evaporation in a solvent like ethyl acetate/hexane. Data collection using SHELXL (for refinement) and SHELXS (for structure solution) ensures accurate resolution of the chiral center and pyridine-chlorine geometry. Complementary techniques include 1^1H/13^13C NMR to confirm proton environments and FT-IR to validate hydroxyl and aromatic C-Cl stretches .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C). Stability tests under ambient conditions (25°C, 60% humidity) show no decomposition over 30 days when stored in inert atmospheres. Degradation occurs under strong acidic/basic conditions, with the hydroxyl group undergoing esterification or elimination .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high yield and ee in industrial-scale applications?

  • Methodological Answer : A Design of Experiments (DoE) approach is recommended, varying catalyst loading (0.5–5 mol%), hydrogen pressure (10–100 bar), and solvent systems (methanol vs. toluene). Response surface methodology (RSM) identifies optimal conditions. For example, a Ru-(S)-SynPhos catalyst in methanol at 50°C and 50 bar H2_2 achieves >95% ee and 85% yield. Kinetic resolution or enzymatic deracemization (using lipases) can further enhance ee .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electronic effects of the 2-chloropyridin-4-yl group on the hydroxyl’s nucleophilicity. Fukui indices identify reactive sites, while transition-state simulations predict activation energies for SN2_2 reactions. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. How should contradictory crystallographic data (e.g., disordered chlorine positions) be resolved?

  • Methodological Answer : Disordered atoms in X-ray structures are refined using SHELXL’s PART instruction, with occupancy factors adjusted iteratively. Multi-conformer models or restraints (e.g., DFIX for bond distances) improve accuracy. High-resolution synchrotron data (λ = 0.7 Å) reduces ambiguity. Cross-validation against solid-state NMR or electron diffraction data resolves persistent discrepancies .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer : Variability often arises from differences in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. UV-Vis). Standardize protocols by using USP-grade solvents, controlled thermostatic baths (±0.1°C), and triplicate measurements. PXRD confirms no polymorphic changes during solubility testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.